Tabernanthine

Descripción general

Descripción

. It has been traditionally used in medicinal and ritual practices by indigenous tribes in Africa. In recent years, it has gained attention for its potential anti-addictive properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tabernanthine typically involves the extraction from the iboga plant or semi-synthesis from precursor compounds such as voacangine . The total synthesis of ibogaine was first described in 1956 . The process involves several steps, including decarboxylation and demethylation reactions .

Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its synthesis. It is often obtained through semi-synthesis from voacangine, which is more readily available . The process involves decarboxylation followed by demethylation .

Análisis De Reacciones Químicas

Types of Reactions: Tabernanthine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride are often employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of noribogaine .

Aplicaciones Científicas De Investigación

Addiction Treatment

Tabernanthine has been studied extensively for its potential role in addiction therapy. Research indicates that this compound can significantly reduce self-administration of addictive substances such as cocaine and morphine in animal models. This effect suggests a promising avenue for developing treatments for substance use disorders.

Case Study: Cocaine and Morphine Self-Administration

- Study Design : Rats were administered this compound to observe changes in self-administration behavior.

- Findings : this compound persistently reduced the self-administration rates of both cocaine and morphine, indicating its potential as a therapeutic agent in addiction treatment .

Neuropharmacological Effects

This compound interacts with various neurotransmitter systems, which may explain its effects on addiction and other psychological conditions. It acts as a kappa opioid agonist and NMDA receptor antagonist, which are critical pathways in pain modulation and neuroplasticity.

Pharmacological Profile

| Property | Value |

|---|---|

| Kappa Opioid Agonist | Ki = 0.15 μM |

| NMDA Receptor Antagonist | Ki = 10.5 μM |

| Benzodiazepine Receptor Interaction | IC50 = 150 μM |

This profile highlights this compound's potential utility in managing conditions associated with pain and addiction, leveraging its unique receptor interactions .

Neuroplasticity and Cognitive Enhancement

Recent studies have indicated that this compound may promote structural neural plasticity, which is vital for cognitive function and recovery from addiction. In rodent models, this compound treatment led to increased dendritic arbor complexity, suggesting enhanced neural connectivity.

Traditional Medicine Applications

In traditional Central and West African medicine, Tabernanthe iboga has been used for centuries as a neuro-stimulant and for various ailments including fatigue and diabetes management. The alkaloids present in the plant, including this compound, contribute to these therapeutic effects.

Traditional Uses

- Fatigue Relief : Used as a stimulant during rituals.

- Diabetes Management : Recent studies suggest that extracts from T. iboga may help manage hyperglycemia and improve metabolic health .

Synergistic Effects with Analgesics

This compound has been shown to enhance the analgesic effects of opioids like morphine. Research indicates that when combined with morphine, this compound can reduce the required dose for effective pain relief while minimizing side effects.

Analgesic Potentiation

Mecanismo De Acción

The mechanism of action of Tabernanthine involves its interaction with various neurotransmitter systems in the brain . It acts on serotonin, dopamine, and opioid receptors, which are believed to contribute to its anti-addictive effects . The compound is rapidly metabolized into noribogaine, which also plays a role in its pharmacological activity .

Comparación Con Compuestos Similares

Voacangine: An alkaloid that serves as a precursor for the semi-synthesis of ibogaine.

Noribogaine: A metabolite of ibogaine with similar anti-addictive properties.

Ibogamine: Another alkaloid found in the iboga plant with psychoactive properties.

Uniqueness: Tabernanthine is unique due to its potent anti-addictive properties and its ability to modulate multiple neurotransmitter systems simultaneously . Unlike other similar compounds, it has a well-documented history of use in traditional medicine and modern scientific research .

Actividad Biológica

Tabernanthine is an indole alkaloid derived from the plant Tabernanthe iboga, which has garnered attention for its various biological activities, particularly in the context of neuropharmacology and traditional medicine. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is one of several alkaloids found in T. iboga, alongside ibogaine and voacangine. Historically, T. iboga has been utilized in Central and West African traditional medicine for its stimulant and therapeutic effects, particularly in rituals aimed at combating fatigue and treating conditions such as diabetes .

Pharmacological Properties

- CNS Stimulation : this compound exhibits central nervous system (CNS) stimulating properties without significantly increasing motor activity. This unique profile allows it to enhance alertness while minimizing side effects commonly associated with stimulants .

- Analgesic Potential : Research indicates that this compound can potentiate the analgesic effects of opioids like morphine. This synergistic effect allows for reduced dosages of opioids while maintaining effective pain relief, thus minimizing potential side effects associated with higher doses .

- Cholinesterase Inhibition : this compound has been reported to inhibit cholinesterase activity, which may contribute to its neuropharmacological effects by enhancing cholinergic neurotransmission .

- Neurotoxicity Concerns : Despite its therapeutic potential, this compound's structural relatives, particularly ibogaine, have raised concerns regarding neurotoxicity and cardiotoxicity. Studies have shown that ibogaine can induce neurotoxic effects in certain contexts, which necessitates caution in its use .

The mechanisms underlying the biological activity of this compound are complex and not fully understood. However, several pathways have been identified:

- GDNF Pathway Activation : Ibogaine activates the glial cell line-derived neurotrophic factor (GDNF) pathway, which is implicated in neuroprotection and may also be relevant to this compound's effects .

- Regulation of Neurotransmitter Systems : this compound may influence various neurotransmitter systems, including dopaminergic and serotonergic pathways, contributing to its psychoactive effects.

Table 1: Summary of Key Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Paškulin et al., 2012 | Respiratory Activity | Increased ATP expenditure; potential benefits for type 2 diabetes prevention |

| Miranda et al., 2016 | Cognitive Function | Impaired spatial learning in HFD-induced obese mice treated with iboga extracts |

| Litjens & Brunt, 2016 | Neurotoxicity | Highlighted concerns regarding the safety profile of iboga alkaloids |

| Maciulaitis et al., 2008 | Neuropharmacology | Activation of GDNF pathway by ibogaine; relevance to this compound's effects |

Implications for Treatment

The potential applications of this compound in clinical settings are significant, particularly concerning pain management and addiction treatment. Its ability to enhance opioid analgesia while reducing required dosages presents a promising avenue for research into safer pain management strategies.

Propiedades

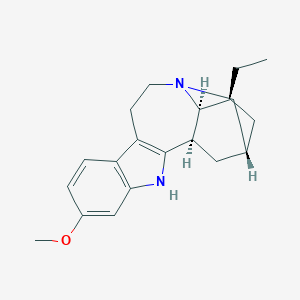

IUPAC Name |

(1R,15R,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-16(6-7-22(11-12)20(13)17)15-5-4-14(23-2)10-18(15)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13+,17+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIDWKVIQZIKEK-CFDPKNGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878514 | |

| Record name | Tabernanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-94-3 | |

| Record name | Tabernanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tabernanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tabernanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TABERNANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV52I1S16D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.